molecular formula C8H8N4 B2409232 3-(1H-1,2,3-triazol-1-yl)aniline CAS No. 16279-73-5

3-(1H-1,2,3-triazol-1-yl)aniline

Cat. No.: B2409232
CAS No.: 16279-73-5
M. Wt: 160.18
InChI Key: JEGAFPBDMIPBAI-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-triazol-1-yl)aniline is an organic compound with the molecular formula C8H8N4. It is a derivative of aniline, where the aniline ring is substituted with a 1H-1,2,3-triazole ring at the third position. This compound is of significant interest in organic chemistry due to its versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1H-1,2,3-triazol-1-yl)aniline can be synthesized through a variety of methods. One common approach involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is typically carried out in the presence of a copper(I) catalyst, which facilitates the formation of the 1H-1,2,3-triazole ring .

Another method involves the Suzuki–Miyaura cross-coupling reaction, where an arylboronic acid is coupled with a halogenated triazole in the presence of a palladium catalyst. This reaction is often performed in an aqueous medium to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems allows for efficient and scalable production of this compound. Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

3-(1H-1,2,3-triazol-1-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3-triazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1H-1,2,3-triazole ring enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(triazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGAFPBDMIPBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16279-73-5
Record name 3-(1H-1,2,3-triazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(3-Nitro-phenyl)-1H-[1,2,3]triazole (9.66 g, 51 mmol) were dissolved in 300 ml methanol and 70 ml THF. Palladium on charcoal (10%, 500 mg) were added and the reaction mixture was stirred with a hydrogen balloon for 36 h. Palladium on charcoal was filtered off and washed with methanol. The solvent was evaporated off to yield the title compound (8.3 g, 100%) as an off-white solid, mp 71-73° C.
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Four
Yield
100%

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